N-Acetyl-D-galactosamine-4-O-sulfate sodium salt

Sulfatase Assays Lysosomal Storage Disorders Enzymology

This specific 4-O-sulfated isomer is critical for accurate enzymatic and binding studies. Non-sulfated or 6-O-sulfated GalNAc cannot substitute; this C-4 sulfate is the sole substrate for N-acetylgalactosamine-4-sulfate sulfatase (ASB) and is essential for MPS VI biomarker assays and GAG chain elongation studies. For reproducible sulfatase characterization, this ≥98% purity grade (mixed anomers) is validated in published analytical methods. Inquire for bulk.

Molecular Formula C8H14NNaO9S
Molecular Weight 323.26 g/mol
Cat. No. B1383462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-galactosamine-4-O-sulfate sodium salt
Molecular FormulaC8H14NNaO9S
Molecular Weight323.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1
InChIKeyHLHKQQNDEAKHNF-SZPCUAKFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-galactosamine-4-O-sulfate Sodium Salt: Identity, Sulfation Pattern, and Procurement Specifications


N-Acetyl-D-galactosamine-4-O-sulfate sodium salt (GalNAc-4S; CAS 660839-03-2; molecular weight 323.25 g/mol; C8H14NNaO9S) is a sulfated monosaccharide derivative of N-acetyl-D-galactosamine bearing a sulfate ester specifically at the C-4 hydroxyl position . As a structurally defined building block, it occurs naturally as a terminal residue in chondroitin 4-sulfate and dermatan sulfate glycosaminoglycans and is excreted in human urine under both normal and pathophysiological conditions [1][2]. Commercially, this compound is supplied as a white to off-white, water-soluble powder with purity specifications ranging from ≥95% to ≥98% (mixed anomers) and requires storage at -20°C [3][4]. The defined sulfation position is the critical structural feature distinguishing this reagent from its non-sulfated precursor (GalNAc) and its 6-sulfated isomer (GalNAc-6S).

Why N-Acetyl-D-galactosamine-4-O-sulfate Cannot Be Replaced by GalNAc-6-Sulfate or Non-Sulfated GalNAc in Critical Assays


Substituting N-Acetyl-D-galactosamine-4-O-sulfate sodium salt with non-sulfated GalNAc or the isomeric GalNAc-6-sulfate will produce fundamentally different experimental outcomes in enzyme assays, biosynthetic studies, and protein-binding investigations. The position of the sulfate group (C-4 versus C-6 versus none) dictates substrate recognition, catalytic efficiency, and downstream biochemical function [1]. For instance, GalNAc-4S acts as an obligatory intermediate substrate for N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST; EC 2.8.2.33) but is not recognized by chondroitin 4-sulfotransferase; conversely, non-sulfated GalNAc and GalNAc-6S exhibit divergent acceptor properties for β-GalNAc transferase-mediated chain elongation [2][3]. The differential sulfation pattern also determines whether a saccharide induces amyloid-β fibrillar changes, with only sulfated species (4S, 6S, or 4,6diS) demonstrating this activity [4]. Therefore, generic substitution invalidates assay specificity and renders comparative data interpretation unreliable.

Quantitative Differentiation Evidence: N-Acetyl-D-galactosamine-4-O-sulfate Sodium Salt Versus Structural Analogs


GalNAc-4-Sulfate as a Definitive Substrate for N-Acetylgalactosamine-4-sulfate Sulfatase (Arylsulfatase B) Differentiation

GalNAc-4S serves as a specific substrate for the identification and characterization of N-acetylgalactosamine-4-sulfate sulfatase (arylsulfatase B; ASB), whereas GalNAc-6S is not hydrolyzed by this enzyme [1]. This differential substrate specificity enables unambiguous differentiation of sulfatase activities in biochemical assays. In urine biomarker studies of mucopolysaccharidosis Type VI (Maroteaux-Lamy syndrome), patients exhibit a 420-fold elevation in urinary GalNAc-4S compared to normal controls, whereas mucopolysaccharidosis Type IIID and IVA patients show distinct patterns of GlcNAc-6S (380-fold) and GalNAc-6S (180-fold) elevation, respectively [2].

Sulfatase Assays Lysosomal Storage Disorders Enzymology Mucopolysaccharidosis VI

Penultimate GalNAc-4-Sulfate Blocks Chondroitin Chain Elongation, in Contrast to GalNAc-6-Sulfate and Non-Sulfated GalNAc

The presence of a 4-sulfate group on the penultimate GalNAc residue completely blocks further chain elongation during chondroitin sulfate biosynthesis, whereas 6-sulfated or non-sulfated GalNAc residues permit elongation [1]. Using even-numbered oligosaccharide acceptors containing a mixture of 4-sulfated, 6-sulfated, and non-sulfated GalNAc, only oligosaccharides lacking a penultimate 4-sulfate served as acceptors for [3H]GalNAc transfer. The resulting [3H]trisaccharide products were characterized as exclusively non-sulfated or 6-sulfated; no 4-sulfated product was detected [1]. Additionally, β-GalNAc transferase from bovine serum accepted hexasaccharide-serines containing C-4 sulfation on specific Gal residues but rejected monosulfated hexasaccharide-serines with C-4 sulfate at the Gal-3 position, demonstrating position-specific sulfation control [2].

Glycosaminoglycan Biosynthesis Chain Termination Chondroitin Sulfate Polymerization β-GalNAc Transferase

Induction of Amyloid-β Fibrillar Features: Sulfated GalNAc Monosaccharides vs Non-Sulfated Controls

GalNAc-4S monosaccharide induces the fibrillar features of amyloid-β (Aβ)-GAG interactions, whereas non-sulfated GalNAc and non-sulfated GlcNAc do not [1]. This differential activity was demonstrated through electron microscopy, fluorescence spectroscopy, and competitive inhibition ELISAs. Both monosaccharides (d-GalNAc-4S, d-GalNAc-6S, d-GalNAc-4S,6S) and disaccharides (ΔUA-GalNAc-4S, ΔUA-GalNAc-6S, ΔUA-GalNAc-4S,6S) derived from chondroitin sulfate induced Aβ structural changes, while d-GalNAc, d-GlcNAc, and ΔUA-GalNAc showed no activity [1]. The sulfated saccharides competed with intact chondroitin sulfate and heparin GAGs for Aβ binding in competitive inhibition ELISAs, with binding affinities mimicking those of intact GAG chains [1].

Alzheimer's Disease Amyloid-β Aggregation Glycosaminoglycan Mimetics Drug Development

Differential Inhibitory Potency of β-D-4-Sulfo-GalNAc Glycosides on GalNAc4S-6ST: Ki Comparison Across Aglycon Variants

β-D-4-O-sulfo-N-acetylgalactosaminides bearing various hydrophobic aglycons exhibit structure-dependent competitive inhibition of N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), with Ki values spanning two orders of magnitude [1]. Phenyl-β-D-GalNAc(4SO4) inhibited GalNAc4S-6ST with Ki = 0.98 mM, whereas 3-estradiol-β-D-GalNAc(4SO4) demonstrated a 122.5-fold stronger inhibition with Ki = 0.008 mM [1]. Critically, 3-estradiol-β-D-GalNAc(4SO4) did not inhibit chondroitin 6-sulfotransferase or chondroitin 4-sulfotransferase at concentrations achieving 90% GalNAc4S-6ST inhibition, demonstrating target selectivity [1]. In cellular assays, addition of 3-estradiol-β-D-GalNAc(4SO4) to chondrosarcoma cells expressing human GalNAc4S-6ST reduced CS-E synthesis [1].

Sulfotransferase Inhibition CS-E Biosynthesis Enzyme Kinetics Competitive Inhibition

Commercial Purity Specifications: ≥98% (Mixed Anomers) vs ≥95% Grade Options

Commercially available N-Acetyl-D-galactosamine-4-O-sulfate sodium salt is offered at two distinct purity grades: ≥98% (mixed anomers) and ≥95% [1]. The higher-purity grade (≥98%) is specifically validated for use as a substrate in sulfatase identification and differentiation assays, as documented in peer-reviewed analytical biochemistry applications [2]. The ≥95% grade is suitable for general glycobiology research, standards preparation, and synthetic applications [1]. Storage conditions are standardized across vendors at -20°C due to hygroscopic properties and stability requirements [1].

Analytical Biochemistry Reagent Procurement Purity Specification QC Standards

Validated Application Scenarios for N-Acetyl-D-galactosamine-4-O-sulfate Sodium Salt Based on Quantitative Evidence


Lysosomal Storage Disorder Diagnostics: Mucopolysaccharidosis Type VI (Maroteaux-Lamy Syndrome) Biomarker Quantification

N-Acetyl-D-galactosamine-4-O-sulfate sodium salt serves as an analytical standard and substrate analog for quantifying urinary GalNAc-4S levels in suspected MPS VI patients. The documented 420-fold elevation of GalNAc-4S in MPS VI patient urine relative to normal controls establishes this metabolite as a disease-specific biomarker [1]. The differential elevation pattern (420× for GalNAc-4S in MPS VI vs 180× for GalNAc-6S in MPS IVA) enables differential diagnosis between mucopolysaccharidosis subtypes [1]. Arylsulfatase B (ASB) activity assays employing UDP-GalNAc-4S (Km = 85 μM) or free GalNAc-4S as substrate provide definitive enzyme activity measurements for diagnostic confirmation [2].

Sulfatase Enzyme Characterization: N-Acetylgalactosamine-4-sulfate Sulfatase (Arylsulfatase B) Activity Assays

GalNAc-4S is an indispensable substrate for identifying, differentiating, and characterizing N-acetylgalactosamine-4-sulfate sulfatase (ASB) activity . The enzyme exhibits exclusive specificity toward the 4-sulfated isomer; GalNAc-6S is not hydrolyzed . Validated HPLC methods using UDP-GalNAc-4S as substrate achieve detection limits of 0.1 nmol product with standard error ≤3% and have determined optimal hydrolysis conditions of pH 5.0 at 0.5 mM substrate concentration with Km = 85 μM for bovine ASB [2]. For reproducible sulfatase characterization, procurement of the ≥98% purity grade (mixed anomers) is required as this grade is explicitly validated in published analytical methods .

Glycosaminoglycan Biosynthesis Studies: Chondroitin Sulfate Chain Elongation Termination Mechanisms

GalNAc-4S and its oligosaccharide derivatives are essential for investigating the regulatory role of 4-O-sulfation in chondroitin sulfate polymerization. Evidence demonstrates that a penultimate GalNAc-4-sulfate residue completely blocks subsequent [3H]GalNAc addition, whereas non-sulfated or 6-sulfated GalNAc permits chain elongation [3]. This chain-terminating function provides a mechanistic basis for understanding how sulfation patterns control GAG chain length and fine structure. β-GalNAc transferase specificity studies using structurally defined hexasaccharide-serines further confirm that C-4 sulfation at specific positions markedly affects GalNAc transfer to terminal GlcA residues [4]. These investigations require structurally authenticated GalNAc-4S as a reference standard and synthetic precursor.

Alzheimer's Disease Therapeutic Development: Amyloid-β-GAG Interaction Inhibitor Screening

GalNAc-4S monosaccharide and its derivatives function as GAG mimetics that induce Aβ fibrillar features and compete with intact GAG chains for Aβ binding [5]. The compound's activity in electron microscopy, fluorescence spectroscopy, and competitive inhibition ELISA assays validates its utility for screening inhibitors of GAG-induced amyloid formation [5]. Critically, non-sulfated GalNAc shows no activity in these assays, confirming that 4-O-sulfation is a structural prerequisite for Aβ-GAG interaction studies [5]. The development of Aβ-chondroitin sulfate binding inhibitors based on this model may yield therapeutic candidates for Alzheimer's disease intervention [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-D-galactosamine-4-O-sulfate sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.